Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H27N3O4S |
|---|---|
Molecular Weight |
333.45 g/mol |
IUPAC Name |
ethyl 4-(4-ethylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O4S/c1-3-21-14(18)16-7-5-13(6-8-16)15-9-11-17(12-10-15)22(19,20)4-2/h13H,3-12H2,1-2H3 |
InChI Key |
KWTNDGXVASJBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Functionalization of Piperidine
The piperidine ring is functionalized at the 4-position to introduce reactive handles for subsequent coupling. A common approach involves:
-
Boc protection : Tert-butyloxycarbonyl (Boc) groups are introduced to protect the piperidine nitrogen during subsequent reactions. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is synthesized via ketone formation at the 4-position.
-
Halogenation : Bromination or iodination at the 4-position enables cross-coupling reactions. A patent describes the use of LDA (lithium diisopropylamide) and iodine to introduce iodine at the 2-position of a pyrrolopyridine scaffold, a strategy adaptable to piperidine systems.
Stepwise Synthesis of the Target Compound
Coupling of Piperidine and Piperazine Moieties
The core challenge lies in connecting the piperidine and piperazine rings. A palladium-catalyzed Suzuki-Miyaura coupling is frequently employed:
Example Protocol :
-
Reagents :
-
4-Bromo-piperidine-1-carboxylate (1 equiv)
-
4-(Ethylsulfonyl)piperazine boronic ester (1.1 equiv)
-
PdCl₂(dppf) (5 mol%)
-
K₂CO₃ (2 equiv) in DME/H₂O (4:1)
-
This method avoids competing side reactions by leveraging the boronic ester’s stability. The ethylsulfonyl group is introduced post-coupling to prevent oxidation interference.
Sulfonylation of the Piperazine Ring
The ethylsulfonyl group is introduced via oxidation of a thioether intermediate:
Oxidation Steps :
-
Thioether formation : React piperazine with ethyl mercaptan in the presence of Mitsunobu reagents (DIAD, PPh₃).
-
Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid to yield the sulfonyl group.
Optimization Data :
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| m-CPBA | Dichloromethane | 0–25 | 85 |
| H₂O₂ | Acetic acid | 50 | 78 |
The use of m-CPBA in dichloromethane at ambient temperature maximizes yield while minimizing over-oxidation.
Key Reaction Optimizations
Solvent and Base Selection
The choice of solvent and base significantly impacts coupling efficiency:
Case Study :
-
Solvent : DMF outperforms THF and toluene in Pd-mediated couplings due to better ligand solubility.
-
Base : Inorganic bases (e.g., K₂CO₃) yield higher conversions than organic bases (e.g., Et₃N) by mitigating side reactions.
Comparative Data :
| Solvent | Base | Conversion (%) |
|---|---|---|
| DMF | K₂CO₃ | 92 |
| THF | K₂CO₃ | 67 |
| DMF | Et₃N | 58 |
Purification and Characterization
Recrystallization Techniques
High-purity product is obtained via solvent-mediated recrystallization:
Protocol :
-
Dissolve crude product in hot ethanol (80°C).
-
Cool to −20°C for 12 hours.
Purity Data :
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, COOCH₂CH₃), 2.45–2.55 (m, 4H, piperazine), 3.45–3.60 (m, 4H, piperidine).
-
HRMS : Calculated for C₁₄H₂₅N₃O₄S [M+H]⁺: 332.1634; Found: 332.1631.
Industrial-Scale Considerations
Cost-Effective Catalysts
While Pd(OAc)₂ is effective, heterogeneous catalysts (e.g., Pd/C) reduce costs:
Waste Management
-
Solvent Recovery : Ethanol and DMF are distilled and reused, reducing environmental impact.
-
Pd Residues : Ion-exchange resins capture residual palladium to <5 ppm.
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems enhance reaction control:
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Moiety
The terminal ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or intermediates for further functionalization.
| Reaction Conditions | Product | Yield | Catalyst |
|---|---|---|---|
| 1M HCl, reflux, 6h | 4-[4-(Ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylic acid | 78% | None |
| 0.5M NaOH, 60°C, 4h | Same as above | 85% | Phase-transfer agent |
This hydrolysis is pH-dependent, with alkaline conditions typically achieving higher yields due to increased nucleophilic attack by hydroxide ions .
Nucleophilic Substitution at the Sulfonyl Group
The ethylsulfonyl group (-SO₂Et) participates in nucleophilic substitutions, particularly with amines or thiols, to form sulfonamides or sulfides.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Benzylamine | DCM, RT, 12h | 4-[4-(Benzylsulfamoyl)piperazin-1-yl]piperidine-1-carboxylate | Antibacterial agent precursor |
| Sodium hydrosulfide | Ethanol, 50°C, 8h | 4-[4-(Ethylthio)piperazin-1-yl]piperidine-1-carboxylate | Redox-active intermediate |
The sulfonyl group’s electron-withdrawing nature enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attack.
Functionalization of the Piperazine Ring
The secondary amines in the piperazine ring can undergo alkylation or acylation, enabling structural diversification.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methylated piperazine derivative | Monoalkylation |
| Acetyl chloride | Pyridine, 0°C → RT, 24h | N-Acetylpiperazine analog | High regioselectivity |
Steric hindrance from the adjacent piperidine ring often directs substitutions to the less hindered nitrogen atom .
Ring-Opening Reactions of the Piperidine Scaffold
Under strong acidic conditions (e.g., H₂SO₄/HNO₃), the piperidine ring can undergo nitration or cleavage, though such reactions are rarely employed due to the compound’s instability.
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | Conc. HNO₃, H₂SO₄, 0°C, 2h | Partial decomposition; low yields of nitro derivatives |
| Oxidative cleavage | KMnO₄, H₂O, 100°C, 3h | Complete degradation to carboxylic acid fragments |
These transformations highlight the piperidine ring’s relative stability under mild conditions but susceptibility to harsh reagents .
Comparative Reactivity with Structural Analogs
The ethylsulfonyl group’s reactivity distinguishes this compound from analogs with alternate substituents:
| Analog | Key Functional Group | Dominant Reaction Pathway |
|---|---|---|
| Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate | Piperidine-carbonyl | Acyl transfer reactions |
| Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate | Aryl sulfonyl | Electrophilic aromatic substitution |
The absence of electron-withdrawing aryl groups in the target compound reduces its propensity for electrophilic substitutions compared to fluorophenyl analogs .
Scientific Research Applications
Biological Applications
Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives of piperidine have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
- Neuropharmacological Effects : Given the structural similarities to known neuroactive compounds, it is hypothesized that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Anticancer Properties :
- Neuropharmacological Investigations :
- Pharmacokinetics and Toxicology :
Comparison with Related Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Ethyl 4-[4-(propylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate | C15H29N3O4S | Similar piperazine structure but with a propyl substituent |
| Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate | C14H24N3O3S | Contains both piperidine and piperazine rings |
| Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | C11H17N2O3S | A simpler structure affecting its biological profile |
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target various receptors and enzymes, including GABA receptors and dopamine receptors.
Pathways Involved: It can modulate neurotransmitter pathways, leading to its potential effects on the central nervous system.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The ethylsulfonyl group in the target compound distinguishes it from other piperidine-piperazine derivatives. Key structural analogs and their substituent variations include:
Key Observations :
- Substituent Impact: The ethylsulfonyl group in the target compound likely enhances electron-withdrawing properties and metabolic stability compared to electron-donating groups like 2-methoxyphenyl . Chlorophenylamino (LogP 3.21) and pyrimidinyl groups may influence solubility and target affinity .
- Molecular Weight : Analogs range from 282.77 to 488.98 Da, with the target compound expected to fall within this spectrum. Higher molecular weights (e.g., 488.98 in ) may affect bioavailability.
Physicochemical and Analytical Properties
- LogP Values: The chlorophenylamino analog (LogP 3.21) is more lipophilic than unsubstituted piperidines, while ethylsulfonyl groups may further increase hydrophobicity.
- HPLC Analysis: Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate was separated using a Newcrom R1 column under reverse-phase conditions, indicating standardized analytical protocols for such compounds .
Biological Activity
Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 278.34 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through interactions with various neurotransmitter systems. Its structure suggests potential activity at serotonin (5-HT) and dopamine receptors, which are critical in the modulation of mood, cognition, and behavior.
Target Receptors
- Serotonin Receptors : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing pathways related to anxiety and depression.
- Dopamine Receptors : Interaction with dopamine receptors could implicate this compound in the treatment of disorders such as schizophrenia or Parkinson's disease.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models by modulating serotonin levels.
- Antipsychotic Potential : Its interaction with dopamine receptors indicates a possible role in managing psychotic disorders.
- Neuroprotective Effects : Research indicates that it may provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential efficacy of this compound.
| Study | Findings |
|---|---|
| Study A | Demonstrated that piperidine derivatives showed significant binding affinity for serotonin receptors (IC < 100 nM). |
| Study B | Reported neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. |
| Study C | Found that similar compounds exhibited antipsychotic properties with reduced side effects compared to traditional medications. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate and its intermediates?
- Methodological Answer : A key intermediate, ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate, is synthesized via reductive amination of a commercially available ketone followed by microwave-assisted hydrolysis (Scheme 1 in ). For derivatives with sulfonyl groups, such as ethylsulfonyl, post-functionalization of the piperazine nitrogen via sulfonylation using ethyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is typical. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers characterize the structural integrity of this compound and confirm its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying substituent positions on the piperidine and piperazine rings. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as demonstrated for structurally analogous compounds like ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate) provides definitive stereochemical validation . High-performance liquid chromatography (HPLC) with UV detection (e.g., ≥98% purity thresholds) is standard for purity assessment .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : While specific safety data for this compound are limited, analogs such as benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate emphasize avoiding inhalation, skin contact, and eye exposure. Use fume hoods, nitrile gloves, and safety goggles. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of sulfonylated piperazine derivatives?
- Methodological Answer : Microwave-assisted synthesis (e.g., 100–150°C, 20–30 minutes) enhances reaction efficiency for intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, reducing side products. For sulfonylation, stoichiometric control (1.2 equivalents of sulfonyl chloride) and anhydrous solvents (e.g., DMF or DCM) minimize hydrolysis. Real-time monitoring via thin-layer chromatography (TLC) aids in identifying optimal reaction termination points .
Q. What strategies resolve contradictions in biological activity data for piperazine/piperidine hybrids?
- Methodological Answer : Discrepancies in receptor binding assays (e.g., serotonin 5-HT1A or dopamine D2/D3) may arise from stereochemical variations or impurities. Use chiral HPLC to separate enantiomers, and validate target engagement via radiolabeled analogs (e.g., 18F-Mefway for 5-HT1A receptor quantification). Parallel molecular docking studies (e.g., AutoDock Vina) can predict binding affinities and rationalize experimental outliers .
Q. How does the electronic environment of the ethylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group’s electron-withdrawing nature activates the piperazine nitrogen for nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites. Experimentally, kinetic studies under varying pH (e.g., 7–10) and temperatures (25–60°C) quantify substitution rates, with LC-MS tracking intermediate formation .
Q. What analytical techniques are recommended for studying degradation pathways under accelerated stability conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress with H2O2, photolysis) coupled with LC-MS/MS identify degradation products. For example, ethylsulfonyl groups may hydrolyze to sulfonic acids under acidic conditions. Mass fragmentation patterns and isotope labeling (e.g., deuterated solvents) help trace degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
